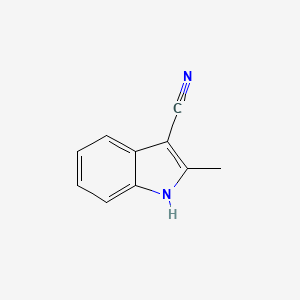

2-methyl-1H-indole-3-carbonitrile

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-methyl-1H-indole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2/c1-7-9(6-11)8-4-2-3-5-10(8)12-7/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFFATLKERBHVHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60372917 | |

| Record name | 2-methyl-1H-indole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51072-83-4 | |

| Record name | 2-methyl-1H-indole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methyl 1h Indole 3 Carbonitrile and Its Derivatives

Conventional Synthetic Approaches

Established methods for indole (B1671886) synthesis have long been the foundation for accessing 2-methyl-1H-indole-3-carbonitrile. These routes often involve classical name reactions and the transformation of readily available indole precursors.

Fischer Indolization and Related Cyclization Strategies

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains a cornerstone for the preparation of indoles. wikipedia.org This acid-catalyzed reaction involves the cyclization of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgbhu.ac.in For the synthesis of this compound, a suitable phenylhydrazine would be reacted with a ketone containing a cyano group. The reaction proceeds through the formation of a phenylhydrazone, which then isomerizes to an enamine. wikipedia.org A subsequent nih.govnih.gov-sigmatropic rearrangement and elimination of ammonia (B1221849) under acidic conditions yield the final indole ring. wikipedia.orgmdpi.com The choice of acid catalyst is crucial and can include Brønsted acids like HCl and H₂SO₄, or Lewis acids such as zinc chloride and boron trifluoride. wikipedia.orgmdpi.com

One-pot, three-component protocols based on the Fischer indolization have been developed for the rapid synthesis of 1,2,3-trisubstituted indoles, showcasing the versatility of this classic reaction in modern synthetic workflows. rsc.org

Synthetic Routes from Precursor Compounds (e.g., 3-Methylindole)

Another conventional approach involves the modification of a pre-existing indole core. For instance, this compound can be synthesized from 3-methylindole (B30407) (also known as skatole). bhu.ac.in This transformation typically involves the introduction of a cyano group at the C3 position of the indole ring.

One documented method involves a multi-step sequence starting from 3-methylindole. chemicalbook.com While the specific details of this multi-step reaction leading to this compound are outlined, it highlights the general strategy of functionalizing the indole ring. Another general method for introducing a nitrile group to an indole is the dehydration of an indole-3-carboxaldehyde (B46971) oxime. orgsyn.org

Advanced and Green Synthesis Techniques

In recent years, the focus has shifted towards more efficient, atom-economical, and environmentally benign synthetic methods. Cross-coupling reactions have emerged as powerful tools for the synthesis of polysubstituted indoles, including derivatives of this compound.

Cross-Coupling Reactions for Polysubstitution

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules. These reactions allow for the formation of carbon-carbon bonds with high precision and functional group tolerance. nih.govmdpi.com For the synthesis of substituted 2-methyl-1H-indole-3-carbonitriles, these methods are particularly valuable for introducing a variety of substituents onto the indole core.

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium-copper dual catalytic system. numberanalytics.comwikipedia.orgorganic-chemistry.org This reaction is instrumental in forming carbon-carbon bonds and has been applied to the synthesis of functionalized 1H-indole-2-carbonitriles. nih.govmdpi.com

In the context of synthesizing derivatives of this compound, a key strategy involves the Sonogashira coupling of a halogenated indole precursor with various terminal alkynes. For example, research has demonstrated the successful coupling of 1-benzyl-3-iodo-1H-indole-2-carbonitrile with a range of aromatic alkynes. mdpi.com This reaction, catalyzed by PdCl₂(PPh₃)₂ and CuI in the presence of a base like Et₃N, proceeds in moderate to good yields (69–90%). mdpi.com The reaction accommodates various substituents on the aromatic alkyne, including electron-donating and electron-withdrawing groups. mdpi.com

| Catalyst System | Substrates | Product Type | Yield (%) |

| PdCl₂(PPh₃)₂, CuI, Et₃N | 1-benzyl-3-iodo-1H-indole-2-carbonitriles and terminal alkynes | 3-alkynyl-1H-indole-2-carbonitriles | 69-90 |

This table summarizes the general conditions and outcomes for the Sonogashira coupling in the synthesis of substituted indole-2-carbonitriles, which is analogous to the potential synthesis of substituted 2-methyl-1H-indole-3-carbonitriles.

The Suzuki-Miyaura coupling is another powerful palladium-catalyzed cross-coupling reaction that joins an organoboron compound with an organic halide or triflate. nih.govlibretexts.orgnih.gov This reaction is widely used due to its mild reaction conditions, high functional group tolerance, and the low toxicity of the boron-containing reagents. nih.gov

For the synthesis of polysubstituted indoles, the Suzuki-Miyaura coupling can be employed to introduce aryl or heteroaryl groups at specific positions of the indole ring. nih.govmdpi.comnih.gov Research has shown the successful Suzuki-Miyaura coupling of 3-iodo-1H-indole-2-carbonitrile derivatives with various boronic acids to create 3-aryl or 3-heteroaryl substituted indole-2-carbonitriles. mdpi.com The reaction typically utilizes a palladium catalyst and a base, and it can be performed under mild conditions. nih.gov The development of air- and moisture-stable Pd(II)-NHC precatalysts has further enhanced the practicality of this method. rsc.org

| Catalyst | Substrates | Product Type |

| Palladium complexes | Halogenated indole-carbonitriles and boronic acids | Aryl- or heteroaryl-substituted indole-carbonitriles |

This table provides a general overview of the components used in the Suzuki-Miyaura coupling for the functionalization of indole-carbonitriles, a strategy applicable to the synthesis of derivatives of this compound.

Stille Coupling Applications

The Stille reaction is a versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organotin compound and an organic halide or pseudohalide. nih.govorganic-chemistry.org This reaction is valued for its tolerance of a wide array of functional groups and the stability of the organotin reagents. nih.govwikipedia.org The catalytic cycle of the Stille reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.org

In the context of synthesizing derivatives of this compound, the Stille coupling can be employed to introduce various substituents onto the indole core. For instance, an appropriately halogenated this compound precursor can be coupled with a variety of organostannanes (R-Sn(Alkyl)₃) to introduce alkyl, vinyl, or aryl groups at specific positions. The reaction is typically catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄. nih.govlibretexts.org The efficiency of the Stille coupling can be enhanced by the addition of copper(I) salts and fluoride (B91410) ions. organic-chemistry.org

Table 1: Key Features of the Stille Coupling

| Feature | Description |

| Reactants | Organotin compounds and organic halides/pseudohalides |

| Catalyst | Palladium(0) complexes (e.g., Pd(PPh₃)₄) |

| Key Steps | Oxidative addition, Transmetalation, Reductive elimination |

| Advantages | Tolerance of various functional groups, Stability of organotin reagents |

Heck Coupling Applications

The Heck reaction, another palladium-catalyzed cross-coupling method, involves the reaction of an unsaturated halide or triflate with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org This reaction is particularly useful for the vinylation of aryl halides and has found broad applications in the synthesis of complex molecules, including pharmaceuticals. numberanalytics.com The catalytic cycle of the Heck reaction also proceeds through oxidative addition, migratory insertion, and β-hydride elimination steps. libretexts.org

For the synthesis of this compound derivatives, the Heck reaction can be utilized to introduce alkenyl groups onto the indole nucleus. An indole precursor bearing a halide or triflate group can be reacted with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org The choice of ligands, such as phosphines, can significantly influence the reaction's outcome and selectivity. numberanalytics.com Intramolecular versions of the Heck reaction have also been shown to be highly efficient for constructing cyclic structures. libretexts.org

Table 2: Overview of the Heck Reaction

| Aspect | Details |

| Reactants | Unsaturated halide/triflate and an alkene |

| Catalyst | Palladium complex |

| Base | Required for catalyst regeneration |

| Key Steps | Oxidative addition, Migratory insertion, β-Hydride elimination |

| Applications | Synthesis of substituted alkenes, complex molecules |

Palladium-Catalyzed Oxidative Cyclization

Palladium-catalyzed oxidative cyclization offers a direct and atom-economical route to indoles from readily available starting materials like anilines and ketones. acs.org This method involves the formation of two C-H bonds under mild conditions, often using molecular oxygen as the sole oxidant. acs.org The synthesis of 2-substituted indoles can be achieved through the cyclization of the corresponding unprotected 2-alkynylanilines using a palladium catalyst in an aqueous medium. nih.gov

A notable application is the synthesis of 2-methyl-1H-indole-3-carboxylate derivatives from functionalized anilines. mdpi.com This process utilizes a palladium-catalyzed intramolecular oxidative coupling of N-aryl enamines. mdpi.comunina.it The reaction proceeds smoothly, often with high regioselectivity and yields. mdpi.com Furthermore, palladium(II)-catalyzed cyclization of o-alkynyltrifluoroacetanilides followed by isocyanide insertion provides a pathway to 2-substituted 1H-indole-3-carboxamides. nih.gov

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering advantages such as rapid reaction times, improved yields, and environmentally friendly conditions. researchgate.nettandfonline.com This technique has been successfully applied to the synthesis of various indole derivatives.

For instance, the palladium-catalyzed intramolecular oxidative coupling for the synthesis of 2-methyl-1H-indole-3-carboxylate derivatives can be significantly accelerated under microwave irradiation. mdpi.comresearchgate.net Reactions that might take several hours under conventional heating can often be completed within minutes to a few hours with microwave assistance, leading to enhanced yields. mdpi.com Similarly, the microwave-assisted cycloisomerization of 2-alkynylanilines in water provides an efficient, metal-free route to substituted indoles. elte.hu The synthesis of various indole derivatives, including Schiff bases, has also been achieved using microwave irradiation. orientjchem.org

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of Methyl 2-methyl-1H-indole-3-carboxylate

| Method | Reaction Time | Yield | Reference |

| Conventional Heating (80 °C) | 3 h | 72% | researchgate.net |

| Microwave Irradiation (60 °C) | 3 h | 94% | mdpi.com |

One-Pot Synthetic Strategies (e.g., Modified Madelung Synthesis)

One-pot syntheses are highly desirable as they reduce the number of workup and purification steps, saving time and resources. The Madelung synthesis, a classic method for preparing indoles, involves the intramolecular cyclization of N-phenylamides at high temperatures using a strong base. wikipedia.org

A modified, one-pot, two-step procedure for the synthesis of 1,2-disubstituted-3-cyanoindoles from N-(o-tolyl)benzamides has been developed. nih.govnih.gov This method is operationally simple, does not require transition metals, and provides good yields of variably substituted indoles from readily available starting materials. nih.govnih.gov The process involves a nucleophilic substitution followed by cyclization promoted by a suitable base. nih.govacs.org Another modified Madelung approach utilizes a LiN(SiMe₃)₂/CsF system to mediate the tandem synthesis of N-methyl-2-arylindoles from methyl benzoates and N-methyl-o-toluidines, offering high efficiency and broad substrate scope. organic-chemistry.org

Derivatization Strategies for Structural Modification

The structural modification of the this compound scaffold is crucial for exploring its structure-activity relationships and developing new compounds with desired properties. Derivatization can be achieved through various chemical transformations targeting different positions of the indole ring.

One common strategy involves reactions at the nitrile group. The cyano group can be hydrolyzed to a carboxylic acid or a carboxamide, or it can be reduced to an amine. These transformations open up avenues for further functionalization, such as amide bond formation or the introduction of other nitrogen-containing moieties.

Another approach is the derivatization at the indole nitrogen (N-1 position). The N-H proton can be deprotonated with a base, followed by reaction with an electrophile to introduce various substituents. For example, the crystal structure of 2-methyl-1-phenyl-1H-indole-3-carbonitrile reveals the orientation of the N-phenyl group relative to the indole ring system. nih.gov

Furthermore, electrophilic substitution reactions can occur on the benzene (B151609) portion of the indole ring, allowing for the introduction of substituents at the C-4, C-5, C-6, or C-7 positions. The specific position of substitution is influenced by the existing substituents on the ring.

Finally, derivatization can also be achieved by modifying the methyl group at the C-2 position, although this is generally less common. These derivatization strategies provide a versatile toolkit for creating a diverse library of this compound analogs for various applications.

Chemical Reactivity and Transformation Studies of 2 Methyl 1h Indole 3 Carbonitrile

Nucleophilic and Electrophilic Substitution Reactions

The reactivity of the 2-methyl-1H-indole-3-carbonitrile core is dictated by the inherent electron-rich nature of the indole (B1671886) ring and the influence of its substituents. The C3 position, typically the most nucleophilic and prone to electrophilic attack in indoles, is occupied by the electron-withdrawing carbonitrile group. This blockage redirects the regioselectivity of substitution reactions.

Electrophilic Substitution

With the C3 position substituted, electrophilic attack occurs preferentially on the benzene (B151609) portion of the indole ring. Studies on similarly substituted indoles, such as 3-acetyl-5-hydroxy-2-methylindoles, demonstrate that electrophilic substitution, like bromination with bromine in acetic acid, proceeds at the C6-position. Likewise, nitration of 2-methylindole (B41428) under acidic conditions (nitric/sulfuric acid) yields the C5-nitro substituted product, as protonation at C3 deactivates the pyrrole (B145914) ring towards electrophilic attack. This indicates that electrophiles will target the C4, C5, C6, or C7 positions, with C6 often being a favored site.

| Reaction | Reagent | Position of Substitution | Product Type |

| Bromination | Br₂ in Acetic Acid | C6 | 6-Bromo derivative |

| Nitration | HNO₃/H₂SO₄ | C5 | 5-Nitro derivative |

| Acetylation | Acetyl Chloride/AlCl₃ | C6 | 6-Acetyl derivative |

This table presents expected outcomes based on reactivity principles of substituted indoles.

Nucleophilic Substitution

Direct nucleophilic substitution on the indole ring is generally challenging unless an activating group or a suitable leaving group is present. However, the carbonitrile group itself can act as an electrophilic site for nucleophilic attack. For instance, nitriles can be hydrolyzed under acidic or basic conditions to yield carboxylic acids or can be converted to primary amines via reduction.

In a different pathway, nucleophilic aromatic substitution can occur at the C2 position if the indole nitrogen is functionalized with an activating group. For example, a 1-methoxy-indole-3-carbaldehyde derivative has been shown to undergo regioselective nucleophilic substitution at the C2 position, with the methoxy (B1213986) group acting as a leaving group. This suggests a potential, albeit indirect, pathway for nucleophilic substitution on the this compound framework.

Oxidation and Reduction Pathways

The functional groups of this compound—the methyl group, the nitrile, and the indole ring system—offer multiple sites for oxidation and reduction, leading to a variety of useful derivatives.

Reduction Pathways

The most significant reduction pathway involves the transformation of the nitrile group. The carbon-nitrogen triple bond can be readily reduced to a primary amine, (2-methyl-1H-indol-3-yl)methanamine, which is a valuable building block for pharmacologically active compounds. This conversion is typically achieved using powerful reducing agents or catalytic hydrogenation. chemguide.co.ukyoutube.com

| Reaction | Reagent(s) | Functional Group Transformed | Product |

| Nitrile Reduction | Lithium aluminum hydride (LiAlH₄) followed by acid workup | -C≡N | Primary Amine (-CH₂NH₂) |

| Nitrile Reduction | H₂ gas, Metal Catalyst (Pd, Pt, or Ni) | -C≡N | Primary Amine (-CH₂NH₂) |

| Indole Ring Hydrogenation | Ru-NHC catalyst, H₂ (high pressure) | Indole Ring | Octahydroindole derivative |

This table outlines common reduction transformations applicable to the target compound. chemguide.co.ukcommonorganicchemistry.com

Catalytic hydrogenation can be tuned to either reduce the nitrile or, under more forcing conditions with specific catalysts like ruthenium-NHC complexes, achieve complete hydrogenation of the indole ring to yield the corresponding octahydroindole derivative. wikipedia.org

Oxidation Pathways

The 2-methyl group is susceptible to oxidation, providing a route to 2-formyl-1H-indole-3-carbonitrile. This transformation adds a synthetically versatile aldehyde group to the molecule. Studies on other 3-substituted 2-methylindoles have shown that this oxidation can be accomplished through autoxidation in refluxing carboxylic acids or by using specific oxidizing agents like active manganese dioxide (MnO₂) or sulfuryl chloride fluoride (B91410) (SO₂ClF). tandfonline.comrsc.orgoup.com The latter reagent can promote a tandem chlorination-oxidation to furnish a 3-chloro-2-formylindole. rsc.org

| Reaction | Reagent(s) | Functional Group Transformed | Product |

| Methyl Group Oxidation | Active Manganese Dioxide (MnO₂) | -CH₃ | Aldehyde (-CHO) |

| Methyl Group Oxidation | Autoxidation in Propionic Acid (reflux) | -CH₃ | Aldehyde (-CHO) |

| Chlorination-Oxidation | Sulfuryl Chloride Fluoride (SO₂ClF), H₂O | -CH₃ (and C3-H) | 3-Chloro-2-formylindole |

This table summarizes key oxidative transformations of the 2-methylindole core. tandfonline.comrsc.orgoup.comtandfonline.com

Functionalization of the Indole Ring System

Beyond substitution, oxidation, and reduction, the indole ring system can be functionalized through various other reactions, most notably at the N1 position.

The nitrogen atom of the indole ring bears a proton that can be removed by a base, converting the indole into a potent nucleophile. The resulting indolide anion can readily react with electrophiles, such as alkyl halides, in a reaction known as N-alkylation. This provides a straightforward method for introducing diverse substituents at the nitrogen atom, which can significantly modulate the molecule's biological activity and physical properties. Classical conditions often involve using a strong base like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). oup.com

A base-catalyzed nucleophilic addition of the indole N-H to activated olefins like vinylene carbonate is another effective method for N-functionalization, which works well even with indoles bearing electron-withdrawing groups. organic-chemistry.org

Cross-Coupling Reactivity at Specific Positions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. To utilize this compound in such reactions, it must first be functionalized with a suitable leaving group, typically a halide (Br, I) or a triflate. wikipedia.orgnih.govlibretexts.org

As established in Section 3.1, electrophilic halogenation is expected to occur at the C6 or other positions on the benzene ring. The resulting halo-substituted derivative becomes a versatile substrate for a range of cross-coupling reactions. nih.gov

| Coupling Reaction | Required Precursor | Coupling Partner | Catalyst/Base Example | Bond Formed |

| Suzuki-Miyaura | 6-Bromo derivative | Arylboronic acid | Pd(OAc)₂ / K₃PO₄ | C-C (Aryl) |

| Heck | 6-Bromo derivative | Alkene (e.g., methyl acrylate) | Pd(OAc)₂ / KOAc | C-C (Alkenyl) |

| Sonogashira | 6-Bromo derivative | Terminal alkyne (e.g., phenylacetylene) | PdCl₂(PPh₃)₂ / CuI / Et₃N | C-C (Alkynyl) |

| Stille | 6-Bromo derivative | Organostannane (e.g., tributyl(vinyl)tin) | Pd(PPh₃)₄ | C-C (Vinyl) |

This table illustrates potential cross-coupling reactions on a halogenated derivative of this compound, with conditions drawn from analogous systems.

For instance, a 6-bromo-2-methyl-1H-indole-3-carbonitrile derivative could undergo a Suzuki-Miyaura coupling with an arylboronic acid in the presence of a palladium catalyst and a base to form a 6-aryl product. nih.gov Similarly, Heck, Sonogashira, and Stille couplings can be employed to introduce alkenyl, alkynyl, and other organic fragments at the halogenated position, respectively, providing a modular approach to complex indole-based molecules.

Biological Activities and Mechanistic Investigations of 2 Methyl 1h Indole 3 Carbonitrile and Its Analogs

Anticancer Potential

The indole (B1671886) framework is a key feature in a variety of compounds investigated for their antitumor properties. nih.govnih.gov Analogs of 2-methyl-1H-indole-3-carbonitrile have demonstrated a range of anticancer activities, from inhibiting critical cellular enzymes to inducing programmed cell death in malignant cells.

Inhibition of Kinases (e.g., DYRK1A)

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a protein kinase that has garnered attention as a potential drug target due to its association with neurodegenerative conditions and its role in cancer. nih.govchemrxiv.orgresearchgate.net Researchers have explored indole-3-carbonitriles as a structural template for developing DYRK1A inhibitors. nih.govnih.gov Starting from a larger, more complex inhibitor, a fragment-based approach led to the identification of 7-chloro-1H-indole-3-carbonitrile as a template for smaller, less lipophilic inhibitors. nih.govnih.gov

Subsequent modifications and in vitro assays identified a series of 2-substituted indole-3-carbonitriles as potent inhibitors of DYRK1A. nih.gov For instance, analogs such as 7-chloro-2-phenyl-1H-indole-3-carbonitrile and 7-iodo-2-phenyl-1H-indole-3-carbonitrile were identified as promising compounds. nih.gov These efforts have yielded novel inhibitors with activity in the double-digit nanomolar range in biochemical assays and submicromolar activity in cell culture. nih.govresearchgate.net

Created with Datawrapper

Cytotoxic Effects on Cancer Cell Lines (e.g., A549, HCT116)

The cytotoxic potential of indole derivatives has been evaluated against various cancer cell lines, including the human lung adenocarcinoma cell line A549 and the human colon carcinoma cell line HCT116. mostwiedzy.plresearchgate.net For example, a series of novel 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivatives were synthesized and tested for their cytotoxic effects. mostwiedzy.pl

Studies on unsymmetrical bisacridines, which can be considered complex indole analogs, have shown high levels of cytotoxicity against both A549 and HCT116 cell lines, with IC90 values in the nanomolar range for the most active compounds. researchgate.net Other indole derivatives have also shown the ability to reduce cell viability in these cancer cell lines. nih.gov For instance, certain benzoxazine (B1645224) derivatives, which share some structural similarities, were tested against A549 cells, and some azirino[2,1-b]benzo[e] nih.govresearchgate.netoxazines exhibited very good activity against this cell line. nih.gov

Created with Datawrapper

Induction of Apoptosis in Cancer Cells

A key mechanism through which many anticancer agents exert their effect is the induction of apoptosis, or programmed cell death. Indole compounds have been shown to trigger this process in cancer cells. For example, Indole-3-carbinol, a related indole derivative, induces apoptosis in gastric cancer cells through the mitochondrial pathway, involving the release of cytochrome-c. nih.gov This compound was also found to cause nuclear condensation and DNA fragmentation, which are hallmarks of apoptosis. nih.gov

Mechanistic studies have revealed that some indole analogs can induce both intrinsic and extrinsic apoptotic pathways. mostwiedzy.pl For instance, certain α-cyano indolylchalcones have been shown to trigger apoptosis mediated by p53 in HCT116 colon cancer cells. mostwiedzy.pl Furthermore, investigations into other related heterocyclic compounds have shown that they can trigger apoptosis through the caspase-3/7 pathway. mostwiedzy.pl In some cases, treatment with these compounds leads to a significant increase in both early and late apoptotic cell populations. nih.gov

Antiproliferative Activities

The antiproliferative activity of indole derivatives has been a major focus of cancer research. nih.gov A variety of indole-based compounds have been synthesized and shown to inhibit the growth of numerous cancer cell lines. nih.govnih.gov For example, a series of 5-chloro-indole-2-carboxylate derivatives demonstrated potent antiproliferative effects, with GI50 values in the nanomolar range against a panel of cancer cell lines. nih.gov

One derivative, in particular, was found to be more effective than the reference drug erlotinib (B232) against pancreatic, breast, and epithelial cancer cell lines. nih.gov Another study on indole-aryl amide derivatives found that one compound selectively induced toxicity toward a malignant colon cell line (HT29) while not affecting a healthy human intestine cell line. unibo.it These findings highlight the potential for developing selective antiproliferative agents based on the indole scaffold.

Created with Datawrapper

Interaction with Molecular Targets in Tumor Progression

The anticancer effects of indole analogs are often rooted in their interaction with specific molecular targets that are crucial for tumor progression. Besides DYRK1A, other kinases such as EGFR (Epidermal Growth Factor Receptor) and BRAF with the V600E mutation are important targets. nih.gov Certain 5-chloro-indole-2-carboxylate derivatives have been designed as inhibitors of the EGFRT790M/BRAFV600E pathways. nih.gov The most potent of these compounds showed an IC50 value of 68 nM against EGFR, which was more potent than the reference drug erlotinib. nih.gov

Another molecular target is the Aryl Hydrocarbon Receptor (AHR). The small molecule 2-(1H-indole-3-carbonyl)-thiazole-4-carboxylic acid methyl ester (ITE), an AHR agonist, has been shown to block glioma cell invasion by reducing the expression of MYH9, a component of nonmuscle myosin IIA. researchgate.net Indole alkaloids have also been reported to regulate signal pathways responsible for cell death, thereby exhibiting promising anticancer efficacy. nih.gov

Antimicrobial Spectrum

In addition to their anticancer properties, indole derivatives have demonstrated a broad spectrum of antimicrobial activity. nih.govscirp.orgnih.gov The spread of antimicrobial resistance necessitates the development of new classes of antimicrobial agents, and indole-based compounds represent a promising avenue of research. scirp.org

Derivatives of 3-substituted indoles have been synthesized and shown to possess activity against both bacteria and fungi. nih.gov For example, a series of 3-(1H-indole-3-carbonyl)-2H-chromen-2-ones were synthesized and evaluated for their antimicrobial properties. scirp.org Some of these compounds exhibited good antibacterial activity against Gram-positive bacteria like MRSA and Bacillus sp., as well as Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae. scirp.org Good antifungal activity against Candida albicans was also observed for some derivatives. scirp.org

Another study focused on (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives. These compounds exhibited good to very good antibacterial activity against a panel of eight bacterial species, with MIC values in some cases being significantly lower than the reference drugs ampicillin (B1664943) and streptomycin. The antifungal activity of these compounds was also notable, with one compound being particularly potent.

Created with Datawrapper

Antibacterial Activity (Gram-Positive and Gram-Negative Strains including MRSA)

Analogs of this compound have demonstrated considerable antibacterial properties, particularly against Gram-positive bacteria, including challenging methicillin-resistant Staphylococcus aureus (MRSA) strains.

A study of indole-3-carboxamide-polyamine conjugates revealed pronounced growth inhibition of Gram-positive bacteria S. aureus (Sa) and MRSA. nih.gov Within this series, 5-bromo-substituted indole analogs generally showed a broader spectrum of activity. nih.gov Specifically, α,ω-di-(5-bromoindole-3-carboxamido)spermine was found to have intrinsic antimicrobial activity against S. aureus and MRSA. nih.gov Another class of analogs, 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives , also showed high activity against staphylococci, with some compounds exhibiting Minimum Inhibitory Concentrations (MIC) below 1 µg/mL against MRSA. mdpi.com For instance, the introduction of a bromine atom into the benzimidazole (B57391) core of these indole hybrids led to a significant increase in antimicrobial activity against S. aureus. mdpi.com

Generally, novel indole analogs are recognized as potent agents effective against both Gram-positive and Gram-negative bacteria, as well as drug-resistant variants. google.com

Table 1: Antibacterial Activity (MIC) of Selected Indole Analogs

| Compound Class | Analog | Organism | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| Indolylbenzo[d]imidazoles | 2-(1H-indol-3-yl)-5-bromo-1H-benzo[d]imidazole (3ao) | S. aureus | 0.98 | mdpi.com |

| 2-(1H-indol-3-yl)-5-bromo-1H-benzo[d]imidazole (3ao) | MRSA | <0.98 | mdpi.com | |

| 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole (3aq) | S. aureus | 0.98 | mdpi.com | |

| 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole (3aq) | MRSA | <0.98 | mdpi.com |

Antifungal Activity (e.g., Candida albicans)

The antifungal potential of indole derivatives has been explored, with several analogs showing promising activity against the opportunistic pathogen Candida albicans.

In a library of indole-3-carboxamide-polyamine conjugates , only a limited subset of compounds demonstrated activity against C. albicans. nih.gov However, other structural analogs have shown more significant effects. A series of indole derivatives were found to have good activity against fluconazole-resistant C. albicans, both when used alone and in combination with fluconazole. nih.gov For 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives , certain analogs displayed noteworthy mycostatic activity. mdpi.com For example, an analog containing a methyl group in the imidazole (B134444) fragment (3ag) and another with bromine and dimethyl substitutions (3aq) showed low MIC values of 3.9 µg/mL against C. albicans. mdpi.com

Furthermore, Indole-3-carbinol (I3C) , a well-known indole derivative, exhibits broad-spectrum antimicrobial activity and has been shown to disrupt the cell membrane structure of C. albicans, arresting the cell cycle at the G(2)/M phase. nih.gov

**Table 2: Antifungal Activity (MIC) of Selected Indole Analogs against *Candida albicans***

| Compound Class | Analog | MIC (µg/mL) | Reference |

|---|---|---|---|

| Indolylbenzo[d]imidazoles | 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag) | 3.9 | mdpi.com |

| 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole (3aq) | 3.9 | mdpi.com | |

| 2-(1H-indol-3-yl)-5-bromo-1H-benzo[d]imidazole (3ao) | 15.6 | mdpi.com |

Anti-Mycobacterial Activity (e.g., Mycobacterium tuberculosis)

Indole-based scaffolds are a significant area of research for new anti-mycobacterial agents to combat infections like tuberculosis. nih.gov A prominent class, indole-2-carboxamides , has been shown to inhibit MmpL3, a transporter essential for building the mycobacterial cell envelope. nih.govnih.gov This inhibition prevents the transport of mycolic acids, leading to cell growth inhibition and potent activity against various mycobacterial species, including M. tuberculosis. nih.govnih.gov

Analogs in the indole-2-carboxamide series demonstrate pan-activity against species such as M. abscessus, M. smegmatis, and M. tuberculosis. nih.gov For instance, a cyclooctyl substituent on the carboxamide portion maintains an MIC of 0.39 μg/mL against M. tuberculosis. nih.gov Similarly, 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives have shown activity against Mycobacterium smegmatis. mdpi.com The N-methylated version of this scaffold (3ag) exhibited a MIC of 3.9 µg/mL against this species. mdpi.com

Table 3: Anti-Mycobacterial Activity of Selected Indole Analogs

| Compound Class | Analog | Organism | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| Indole-2-carboxamides | Cyclooctyl-substituted (10) | M. tuberculosis | 0.39 | nih.gov |

| 3-ethyl adamantyl-substituted (6) | M. tuberculosis | 1.25 | nih.gov | |

| Indolylbenzo[d]imidazoles | 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag) | M. smegmatis | 3.9 | mdpi.com |

Inhibition of Biofilm Formation

Indole and its derivatives are recognized as important bacterial signal molecules that can regulate the formation of biofilms, which are communities of bacteria that are highly resistant to antibiotics. cuny.edu Several analogs of this compound have been identified as potent biofilm inhibitors.

Research has shown that compounds like 3-indolylacetonitrile , a close analog to the subject compound, as well as 5-fluoro-2-methylindole (B1303453) and 2-methylindole-3-carboxaldehyde, can inhibit biofilm formation. cuny.edu A new class of bis(indolyl)pyridines , designed as analogs of the marine alkaloid nortopsentin, were evaluated for their ability to inhibit biofilm formation by both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. nih.govnih.gov

Notably, certain 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives (3aa, 3ad, 3ao, and 3aq) exhibited excellent antibiofilm activity, proving effective at both inhibiting the initial formation of biofilms and killing cells within mature biofilms. mdpi.com

Anti-inflammatory Properties

Indole derivatives have been investigated for their potential to mitigate inflammatory responses. The cruciferous-derived phytochemical Indole-3-carbinol (I3C) has demonstrated significant anti-inflammatory and antioxidant effects. nih.govnih.gov In studies using spontaneously hypertensive rats, I3C was shown to reduce the levels of pro-inflammatory markers such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). nih.gov

Other complex indole derivatives have also shown potent anti-inflammatory activity. Indole-2-formamide benzimidazole[2,1-b]thiazole derivatives were effective at inhibiting the production of pro-inflammatory cytokines NO, IL-6, and TNF-α in RAW264.7 cells. rsc.org Similarly, indole derivatives of ursolic acid significantly reduced the levels of inorganic nitric oxide and pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in cell cultures. chemrxiv.org These compounds were also found to decrease the protein expression of principal inflammatory mediators like iNOS and COX-2. chemrxiv.org

Antioxidant Capacity

The indole nucleus is a key feature in many compounds with antioxidant potential, capable of counteracting cellular damage from reactive oxygen species (ROS).

The antioxidant activity of indole derivatives is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.gov The mechanism for this activity is proposed to involve either hydrogen atom transfer (HAT) or single electron transfer (SET). nih.gov For C-3 substituted indoles, this can be explained by an initial hydrogen or electron abstraction from the indole ring. nih.gov The presence of an unsubstituted nitrogen atom in the indole ring is considered crucial for this antioxidant activity, as it can donate a hydrogen atom or an electron to stabilize the free radical, forming a resonance-stabilized indolyl radical in the process. nih.gov

A study of fifteen C-3 substituted indole derivatives found that the type of functional group at this position significantly modulates the antioxidant ability. nih.gov A derivative featuring a pyrrolidinedithiocarbamate moiety was identified as the most active radical scavenger in the series. nih.gov Another study on indole-2- and 3-carboxamide derivatives also investigated their antioxidant properties, noting that substitutions on the indole nitrogen caused significant differences in activity. researchgate.net

Table 4: DPPH Radical Scavenging Activity of Selected C-3 Substituted Indole Derivatives

| Compound | Substituent at C-3 | DPPH Scavenging Activity (%) | Reference |

|---|---|---|---|

| Derivative 11 | Isothiocyanate | 31% | nih.gov |

| Derivative 12 | Pyrrolidinedithiocarbamate | 38% | nih.gov |

Reducing Power Evaluation

The reducing power of a compound is a key indicator of its potential antioxidant activity, signifying its ability to donate electrons and neutralize free radicals. While specific studies evaluating the reducing power of this compound are not extensively detailed in the reviewed literature, the broader class of indole derivatives has been noted for antioxidant properties. chula.ac.th The inherent electron-rich nature of the indole ring system allows it to act as an electron donor, a fundamental characteristic for reducing activity. This property is often explored in various indole analogs to develop potent antioxidants.

Interaction with Reactive Oxygen and Nitrogen Species

Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS) are products of normal cellular metabolism. nih.gov ROS include superoxide (B77818) anion radicals (O₂•-), hydrogen peroxide (H₂O₂), and hydroxyl radicals (HO•), while RNS include nitric oxide (•NO) and its derivatives like peroxynitrite (ONOO-). nih.gov While they play roles in cellular signaling at low concentrations, excessive levels lead to oxidative stress, damaging cellular components like proteins, lipids, and DNA. nih.gov

The interaction of indole derivatives with these reactive species is a cornerstone of their antioxidant mechanism. They can neutralize these damaging molecules, thereby mitigating oxidative stress. nih.gov The indole scaffold's ability to scavenge free radicals is a well-documented aspect of its biological profile. chula.ac.th The specific mechanisms can involve hydrogen atom transfer or single electron transfer, effectively quenching the reactivity of ROS and RNS. Although direct studies on this compound's interaction with specific ROS/RNS are not detailed, the general reactivity of the indole nucleus suggests a potential for such protective interactions.

Other Pharmacological Activities

Beyond antioxidant effects, the indole scaffold is a versatile pharmacophore, with derivatives exhibiting a wide array of pharmacological activities.

Antitubercular Activity

Indole derivatives, particularly indole-2-carboxamides, have emerged as a potent class of antitubercular agents. chemrxiv.orgresearchgate.net These compounds have demonstrated significant activity against drug-sensitive, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis. nih.govacs.org A primary mechanism of action for many of these analogs is the inhibition of the mycobacterial membrane protein Large 3 (MmpL3), a transporter essential for mycolic acid transport and cell wall biogenesis. researchgate.netnih.govnih.gov

Research has led to the development of highly potent analogs. For instance, the introduction of fluorine atoms to the indole ring, as seen in 4,6-difluoro-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)-1H-indole-2-carboxamide, resulted in a compound with an exceptionally low minimum inhibitory concentration (MIC) of 0.012 µM against drug-sensitive M. tuberculosis and a high selectivity index. researchgate.netacs.org Other studies have synthesized and tested various N-substituted indole-2-carboxamides and 3-substituted indole-2-carboxamides, showing promising activity against the H37Rv strain and other clinical isolates. nih.govnih.gov

Table 1: Antitubercular Activity of Selected Indole Analogs

| Compound/Analog Class | Target/Mechanism | Activity Details | Reference(s) |

| Indole-2-carboxamides | MmpL3 Inhibition | Potent against drug-sensitive and drug-resistant M. tuberculosis. | chemrxiv.orgresearchgate.net |

| 4,6-difluoro-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)-1H-indole-2-carboxamide | MmpL3 Inhibition | MIC = 0.012 µM (drug-sensitive); Active against MDR and XDR strains. | researchgate.netacs.org |

| N-benzyl imidazo[1,2-a]pyridine-3-carboxamide | QcrB Inhibition | MIC = 0.37–1.9 μM; Active against DR, MDR, and XDR isolates. | nih.gov |

| 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one | Not specified | MIC = 0.98 μg/mL against MRSA. | nih.gov |

Antiviral Activity

The indole scaffold is a key component in the development of antiviral agents. nih.gov Derivatives have been synthesized and evaluated against a range of viruses, demonstrating the versatility of this chemical structure in combating viral infections. nih.govjocpr.com

For example, a dihydrochloride (B599025) salt of a 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole derivative showed a reliable antiviral effect against SARS-CoV-2 in vitro. actanaturae.ru This compound completely inhibited viral replication at a concentration of 52.0 μM, with a high selectivity index of 78.6. actanaturae.runih.gov Its mechanism was linked to interferon-inducing activity and the suppression of syncytium formation induced by the SARS-CoV-2 spike protein. actanaturae.runih.gov Other research has focused on indole-based compounds as HIV-1 attachment inhibitors and against other viruses, highlighting the broad-spectrum potential of this class of molecules. nih.govresearchgate.net

Table 2: Antiviral Activity of Selected Indole Analogs

| Compound/Analog | Virus Target | Activity Details | Reference(s) |

| Dihydrochloride of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole | SARS-CoV-2 | IC₅₀ = 1.06 µg/mL; SI = 78.6; Inhibited replication at 52.0 μM. | actanaturae.runih.gov |

| Indole-3yl analog with (R)-Me at piperazine (B1678402) 2-position | HIV-1 | EC₅₀ = 4.0 nM; CC₅₀ = 200 μM. | nih.gov |

Antimalarial Activity

Indole alkaloids and their synthetic hybrids are recognized as a promising source of new antimalarial drugs, effective against both drug-sensitive and drug-resistant strains of Plasmodium. nih.govnih.gov A major mechanism of action for many indole-based antimalarials is the inhibition of hemozoin formation, which is crucial for the parasite's survival. nih.gov The indole moiety serves as a valuable template for designing novel agents that can overcome existing drug resistance. nih.gov

Compounds like indole-3-glyoxyl tyrosine derivatives have shown potential antiplasmodial properties against P. falciparum 3D7 strains, with IC₅₀ values in the low micromolar range. nih.gov The development of indole-based compounds that target multiple parasite pathways, such as inhibiting both hemozoin formation and other targets like PfATP4, represents a trending strategy in antimalarial drug discovery. nih.gov

Antidepressant Activity

The structural similarity of the indole ring to the neurotransmitter serotonin (B10506) has made it a focal point for the development of antidepressant medications. chula.ac.th Various indole derivatives have been synthesized and evaluated for their potential to alleviate symptoms of depression, often using animal models like the tail suspension test (TST) and forced swim test (FST). mdpi.commdpi.com

For example, a study on a 13H-indolo[2,3-a]thiopyrano[2,3-g]quinolizine derivative, a tetrahydrocarboline analog, showed a decrease in immobility time in the TST, indicating antidepressant-like effects. mdpi.com Other research has explored novel indole-bearing azetidinone derivatives and benzothiazole (B30560) derivatives, which have also demonstrated significant antidepressant activity in preclinical tests. mdpi.comresearchgate.net These findings underscore the potential of the indole nucleus as a scaffold for designing new treatments for depressive disorders. chula.ac.thresearchgate.net

Antidiabetic Activity

The antidiabetic potential of indole derivatives, including analogs of this compound, has been a subject of significant research. These compounds are explored for their ability to inhibit key enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase, which play a crucial role in postprandial hyperglycemia.

A study on indole-3-acetamides revealed their potential as antihyperglycemic agents, with all tested compounds showing good to moderate inhibition against the α-amylase enzyme. nih.gov The IC50 values for these compounds ranged from 1.09 ± 0.11 to 2.84 ± 0.1 μM, which is comparable to the standard drug acarbose (B1664774) (IC50 = 0.92 ± 0.4 μM). nih.gov Notably, compound 15 from this series was identified as the most potent inhibitor with an IC50 of 1.09 ± 0.11 μM. nih.gov

Similarly, a series of indole-derived oxadiazole bearing substituted thiazolidinone compounds were synthesized and evaluated for their inhibitory activity against both α-amylase and α-glucosidase. mdpi.com Several of these compounds, namely 7 , 9 , and 15 , demonstrated excellent inhibition against both enzymes, surpassing the standard acarbose. mdpi.com Another study on indeno[1,2-c]pyrazol-4(1H)-ones, which can be considered structural analogs, also reported significant inhibitory activity against α-glucosidase and α-amylase. nih.gov Specifically, compound 4e was a more potent α-glucosidase inhibitor than acarbose, and compound 4i showed good inhibition of α-amylase. nih.gov

The structural features of these indole analogs play a crucial role in their antidiabetic activity. For instance, in the indole-3-acetamide (B105759) series, the nature and position of substituents on the phenyl ring influenced the inhibitory potential. nih.govacs.org While a single methyl substitution at the para position resulted in slightly reduced activity, dimethyl substitutions at different positions led to varied inhibitory effects. nih.govacs.org The presence of halide substituents also had a significant impact, with a chloro-methylphenyl group in compound 22 contributing to its notable activity against α-amylase. acs.org

Furthermore, research on prenylated indole-terpenoids isolated from Penicillium sp. HFF16 identified compounds that could inhibit glucagon-induced hepatic glucose output and decrease intracellular cAMP levels in primary hepatocytes, suggesting an alternative mechanism for their antidiabetic effects. frontiersin.org

These findings highlight the potential of indole-based compounds as a promising scaffold for the development of novel antidiabetic agents. The inhibitory activities of some of these analogs are summarized in the table below.

| Compound/Analog | Target Enzyme | IC50 (µM) | Reference |

| Indole-3-acetamide (15 ) | α-Amylase | 1.09 ± 0.11 | nih.gov |

| Indole-3-acetamide (2 ) | α-Amylase | 2.84 ± 0.1 | nih.govacs.org |

| Indole-3-acetamide (3 ) | α-Amylase | 2.52 ± 0.06 | nih.govacs.org |

| Indole-3-acetamide (4 ) | α-Amylase | 2.68 ± 0.08 | nih.govacs.org |

| Indeno[1,2-c]pyrazol-4(1H)-one (4e ) | α-Glucosidase | > Acarbose (9.35 µg/mL) | nih.gov |

| Indeno[1,2-c]pyrazol-4(1H)-one (4i ) | α-Amylase | 11.90 µg/mL | nih.gov |

Anti-Alzheimer's Activity

Indole-based compounds have emerged as a significant area of research in the quest for effective treatments for Alzheimer's disease (AD). Their structural versatility allows them to target multiple pathological pathways associated with the disease, including the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), and the prevention of amyloid-β (Aβ) aggregation. nih.govresearchgate.net

A novel series of indole-based compounds were designed and synthesized as multi-target-directed ligands for AD. nih.gov In this series, several compounds demonstrated potent inhibitory activities against both AChE and BuChE. Specifically, compounds 5b , 6b , 7c , and 10b were identified as dual inhibitors, acting in the nanomolar range. nih.gov Furthermore, compounds 5b and 6b also showed the ability to inhibit the self-induced aggregation of Aβ peptides. nih.gov

Another study focused on creating hybrids of rivastigmine (B141) and indole, which resulted in compounds with significant inhibitory potential against cholinesterases. mdpi.com The design of these molecules often involves incorporating fragments from known drugs, such as the indole core of indomethacin, to develop new chemical entities with improved or multi-target activities. nih.gov For instance, some synthesized indole derivatives showed higher selectivity for either AChE or BuChE. nih.govresearchgate.net

The molecular interactions of these indole analogs with their target enzymes have been investigated through docking studies. nih.govresearchgate.net These studies have revealed that hydrophobic interactions are a key factor in the binding process within the active sites of both AChE and BuChE. nih.gov Key pharmacophoric features for activity include various substituted ring systems like benzyl, phenyl, and pyridine, as well as moieties such as –SO2Me and C=O. nih.gov

The development of indole derivatives as anti-Alzheimer's agents is an active field, with ongoing efforts to synthesize new compounds and evaluate their biological activities. The multi-target approach, where a single compound can address several aspects of AD pathology, is a promising strategy in the development of more effective therapies. nih.govresearchgate.net

| Compound/Analog | Target | Activity | Reference |

| 5b | AChE/BuChE, Aβ aggregation | Dual inhibitor, inhibits aggregation | nih.gov |

| 6b | AChE/BuChE, Aβ aggregation | Dual inhibitor, inhibits aggregation | nih.gov |

| 7c | AChE/BuChE | Dual inhibitor | nih.gov |

| 10b | AChE/BuChE | Dual inhibitor | nih.gov |

| 3c | AChE | Selective inhibitor | nih.gov |

| 4a, 4b, 4d | BuChE | Selective inhibitors | nih.gov |

Thromboxane (B8750289) Formation Inhibition

Certain indole derivatives have been investigated for their ability to inhibit the formation of thromboxane A2 (TXA2), a potent vasoconstrictor and platelet aggregator. This inhibitory action is a key target for the development of antithrombotic agents.

A study focused on a novel series of N-substituted 3-(1H-imidazol-1-ylmethyl)indole carboxylic acid derivatives demonstrated significant TXA2 synthetase-inhibitory activity. nih.gov Among the synthesized compounds, those with an indole-6-carboxylic acid moiety exhibited higher activity compared to other positional isomers. nih.gov The most potent compound in this series, 1-[3-(4-Benzhydryl-1-piperazinyl)propyl]-3-(1H-imidazol-1-ylmethyl)-1H-indole-6-carboxylic acid (12) , displayed an exceptionally strong inhibitory effect on thromboxane synthetase with an IC50 value of 5 x 10⁻⁸ M. nih.gov This compound also showed potent histamine (B1213489) H1-blocking activity. nih.gov

Another compound, 5-hydroxyindolin-2-one (5-HI), an alkaloid, has been shown to inhibit collagen-stimulated human platelet aggregation and reduce thromboxane A2 production. mdpi.com The mechanism of action involves the regulation of cytosolic phospholipase A2 (cPLA2) and other signaling molecules. mdpi.com Thromboxane A2 generation is typically measured by quantifying its stable metabolite, thromboxane B2 (TXB2), using methods like ELISA. mdpi.com

The inhibition of thromboxane formation by these indole derivatives highlights their potential as therapeutic agents for preventing thrombosis-mediated conditions.

| Compound | Activity | IC50 | Reference |

| 1-[3-(4-Benzhydryl-1-piperazinyl)propyl]-3-(1H-imidazol-1-ylmethyl)-1H-indole-6-carboxylic acid (12) | Thromboxane Synthetase Inhibition | 5 x 10⁻⁸ M | nih.gov |

| 5-hydroxyindolin-2-one (5-HI) | Thromboxane A2 Production Inhibition | - | mdpi.com |

Enzyme Inhibitory Activity

Beyond their specific roles in antidiabetic and anti-Alzheimer's applications, this compound and its analogs exhibit a broader spectrum of enzyme inhibitory activities. The indole scaffold is a versatile pharmacophore that can be tailored to interact with a wide range of enzymatic targets. nih.govnih.gov

For instance, certain indole derivatives have been identified as potent inhibitors of urease, an enzyme implicated in infections by Helicobacter pylori. mdpi.com A study on N-substituted indole-3-carbaldehyde oxime derivatives revealed that several of these compounds displayed better anti-urease activity than the standard inhibitor thiourea. mdpi.com Compounds 8 and 9 in this series were particularly potent, with IC50 values of 0.0516 ± 0.0035 mM and 0.0345 ± 0.0008 mM, respectively. mdpi.com

In the context of cancer therapy, some 2-oxindole derivatives have been designed as multi-kinase inhibitors. nih.gov Compound 15c from a series of 3-alkenyl-oxindoles showed significant inhibitory activity against several protein kinases, including FGFR1, VEGFR, and RET, with IC50 values of 1.287, 0.117, and 1.185 μM, respectively. nih.gov These kinases are crucial in cancer cell proliferation and survival.

Furthermore, indole derivatives have been explored as inhibitors of carbonic anhydrase (CA) isoforms, some of which are associated with tumors. nih.gov A 3-alkenyl-oxindole derivative, 4d , was found to be a potent inhibitor of hCA I, II, IX, and XII with low nanomolar activity. nih.gov

The ability of substituted indoles to bind to and inhibit (p)ppGpp synthetase enzymes, which are crucial for bacterial survival under stress, has also been demonstrated, suggesting their potential as a scaffold for developing new antibacterial agents. nih.gov

The diverse enzyme inhibitory profile of indole analogs underscores their importance in medicinal chemistry and drug discovery.

| Compound/Analog | Target Enzyme | IC50 | Reference |

| N-substituted indole-3-carbaldehyde oxime (8 ) | Urease | 0.0516 ± 0.0035 mM | mdpi.com |

| N-substituted indole-3-carbaldehyde oxime (9 ) | Urease | 0.0345 ± 0.0008 mM | mdpi.com |

| 3-alkenyl-oxindole (15c ) | FGFR1 | 1.287 µM | nih.gov |

| 3-alkenyl-oxindole (15c ) | VEGFR | 0.117 µM | nih.gov |

| 3-alkenyl-oxindole (15c ) | RET | 1.185 µM | nih.gov |

| 3-alkenyl-oxindole (4d ) | hCA I, II, IX, XII | Low nanomolar | nih.gov |

Molecular Mechanisms of Action

Interaction with Enzymes and Receptors

The biological activities of this compound and its analogs stem from their specific interactions with various enzymes and receptors at a molecular level. The indole nucleus, with its pyrrole (B145914) and benzene (B151609) rings, provides a lipophilic scaffold that can fit into the binding pockets of target proteins. nih.gov

A key interaction for many indole derivatives is the hydrogen bond formed by the indole NH group. nih.gov For instance, in the binding of certain indole derivatives to the benzodiazepine (B76468) receptor (BzR), the NH group is thought to engage in a hydrogen bond with the receptor or be repelled by the binding site, as evidenced by the inactivity of 1-methyl derivatives. nih.gov The binding mode can also involve the pyrrole and benzene moieties of the indole filling lipophilic pockets of the receptor. nih.gov

In the case of enzyme inhibition, such as with α-amylase, the indole moiety and its substituents form crucial interactions within the enzyme's active site. nih.gov For example, the NH group of the indole in an indole-3-acetamide derivative was found to form a hydrogen bond with the Asp300 residue of α-amylase, while the phenyl ring engaged in a π–π interaction with the Trp59 residue. acs.org

For indole-based urease inhibitors, molecular docking studies have shown that the oxygen and/or nitrogen of the oxime group can form strong metal-acceptor interactions with the nickel ions in the active site of the urease enzyme. mdpi.com Additionally, hydrogen bonding with amino acid residues like His274 further stabilizes the complex. mdpi.com

The interaction of indole derivatives with receptors like the 5-HT6 receptor has also been studied. Modifications at the C3 and C6 positions of the indole core have been shown to enhance binding potency. nih.gov

Role of the Nitrile Group in Binding Affinity and Specificity

The nitrile group (–C≡N) is a significant functional group in medicinal chemistry that can profoundly influence the binding affinity and specificity of a molecule. nih.govresearchgate.net Its unique physicochemical properties, including its linear geometry, small molecular volume, and ability to act as a hydrogen bond acceptor, contribute to its versatile role in drug design. nih.govresearchgate.net

In many cases, the nitrile group serves as a bioisostere for other functional groups like carbonyl, hydroxyl, or carboxyl groups. researchgate.net Its incorporation into a lead compound can lead to enhanced binding affinity for the target protein. nih.govresearchgate.net This improvement in affinity can be attributed to several factors. The nitrile group's ability to form hydrogen bonds with backbone NH groups in a protein's binding pocket is a key contributor. researchgate.net For example, the nitrile group in a DPP-4 inhibitor was shown to form a hydrogen bond with the backbone NH of Tyr631, leading to an eightfold increase in binding affinity compared to the unsubstituted analog. researchgate.net

The nitrile group can also play a direct role in the mechanism of action. In the case of the xanthine (B1682287) dehydrogenase inhibitor febuxostat, the nitrile group forms a hydrogen bond with Asn768, which not only stabilizes the phenyl group's position but is also crucial for binding affinity. nih.gov Similarly, in certain calcium channel blockers, the nitrile group has been shown to directly coordinate with the calcium ion in the channel's selectivity filter. nih.gov

Modulation of Cellular Pathways (e.g., Immune Responses, Signaling Pathways)

The immunomodulatory potential of this compound and its analogs is a growing area of scientific inquiry. Research has primarily focused on understanding how these indole compounds interact with and influence key cellular pathways that govern immune responses and signal transduction. While direct studies on this compound are limited, extensive investigation into its analogs, such as Indole-3-carbinol (I3C) and its dimeric product 3,3'-diindolylmethane (B526164) (DIM), provides significant insights into the potential mechanisms of action for this class of compounds.

A central mechanism through which indole derivatives exert their effects is the activation of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor crucial for regulating immune responses. researchgate.net The AhR signaling pathway is a key mediator of the cellular response to various environmental and endogenous signals, influencing the differentiation and activity of immune cells.

Furthermore, indole compounds have been shown to modulate critical inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway and the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade. google.com The NF-κB pathway is a cornerstone of the inflammatory response, controlling the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. The PI3K/Akt pathway is a major regulator of cell survival, proliferation, and metabolism, and its crosstalk with the NF-κB pathway is well-established. google.com

Immune Response Modulation:

Research has demonstrated that analogs of this compound can significantly influence both innate and adaptive immune responses. One of the key areas of investigation has been their effect on macrophage polarization. Macrophages, versatile cells of the innate immune system, can adopt different functional phenotypes, broadly classified as pro-inflammatory (M1) and anti-inflammatory (M2).

Studies involving I3C have shown its ability to modulate macrophage function. For instance, in the context of systemic lupus erythematosus (SLE), an autoimmune disease characterized by chronic inflammation, I3C has been found to promote the polarization of macrophages towards an anti-inflammatory M2 phenotype. This is associated with the upregulation of M2 markers and the downregulation of M1 markers.

The influence of indole analogs extends to the production of cytokines, the signaling molecules of the immune system. I3C has been observed to attenuate the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in response to inflammatory stimuli like lipopolysaccharide (LPS). ambeed.com This suppression of pro-inflammatory mediators is a key aspect of their anti-inflammatory effects.

The table below summarizes the observed effects of Indole-3-carbinol (I3C) on various aspects of the immune response.

| Immune Parameter | Cell/Model System | Observed Effect of I3C | Reference |

| Macrophage Polarization | Monocyte-derived macrophages from SLE patients | Promotion of M2 phenotype | |

| Pro-inflammatory Cytokine Production (IL-6, TNF-α) | LPS-stimulated macrophages | Attenuation | ambeed.com |

| NF-κB Activation | TNF-stimulated Jurkat cells | Inhibition | |

| Aryl Hydrocarbon Receptor (AhR) Activation | In vitro and in vivo models | Agonist | researchgate.net |

Signaling Pathway Modulation:

The immunomodulatory effects of indole compounds are intrinsically linked to their ability to interfere with key signaling pathways. The NF-κB pathway is a prominent target. Research has shown that I3C can inhibit the activation of NF-κB in response to inflammatory stimuli like TNF-α. This inhibition is achieved, at least in part, by preventing the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκBα, I3C effectively blocks the translocation of NF-κB to the nucleus, thereby preventing the transcription of pro-inflammatory genes.

The PI3K/Akt/mTOR signaling network is another critical pathway modulated by indole derivatives. google.com This pathway is often dysregulated in various diseases, including cancer, and plays a role in promoting cell survival and proliferation. Both I3C and DIM have been shown to inhibit the activation of Akt, a central kinase in this pathway. google.com The inhibition of Akt can lead to downstream effects such as the suppression of NF-κB activity, further contributing to the anti-inflammatory and anti-proliferative properties of these compounds. google.com

The table below outlines the impact of Indole-3-carbinol (I3C) and its dimer, 3,3'-diindolylmethane (DIM), on key signaling pathways.

| Signaling Pathway | Target Molecule/Process | Effect of I3C/DIM | Reference |

| NF-κB Signaling | IκBα degradation | Inhibition | |

| NF-κB nuclear translocation | Inhibition | google.com | |

| PI3K/Akt/mTOR Signaling | Akt activation | Inhibition | google.com |

Computational Chemistry and Structure Activity Relationship Sar Studies

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding how a ligand, such as an indole (B1671886) derivative, interacts with the active site of a biological target, typically a protein or enzyme.

Recent studies have employed molecular docking to elucidate the binding modes of various indole derivatives. For instance, a derivative of the closely related 2-methyl-1H-indole-3-carbaldehyde was studied for its interaction with bacterial proteins. nih.gov Docking simulations using AutoDock tools predicted that the compound binds more effectively to a target receptor from the Gram-positive bacterium S. aureus than from the Gram-negative N. meningitidis. nih.gov Similarly, another study investigated the docking of (2-Methyl-1-Phenylsulfonyl-1h-Indol-3-Yl)Phenylmethyl Acetate with the nicotinic acetylcholine (B1216132) receptor, highlighting a positive correlation between docking scores and receptor inhibition. jocpr.com

In the realm of cancer research, structure-based drug design and molecular modeling have been used to identify indole-2-carboxamides as inhibitors of PI3Kα and EGFR kinases. nih.gov Docking studies confirmed that these compounds fit within the catalytic sites of the kinases and form critical hydrogen bonds with key amino acid residues. nih.gov More specifically, a novel and highly potent Tropomyosin receptor kinase (TRK) inhibitor, designated C11 and based on the 1H-indole-3-carbonitrile scaffold, was developed using computer-aided drug design (CADD). nih.gov Docking simulations for these various indole derivatives have revealed the importance of specific interactions, such as hydrogen bonds and hydrophobic contacts, which are essential for stabilizing the ligand-target complex and achieving biological activity. nih.govfrontiersin.org

Interactive Table: Molecular Docking Studies of Indole Derivatives

| Ligand Derivative | Target Protein/Enzyme | Key Interactions/Findings | Reference |

|---|---|---|---|

| 1-(benzenesulfonyl)-2-methyl-1H-indole-3-carbaldehyde | Bacterial proteins (S. aureus, N. meningitidis) | Predicted better binding efficiency for S. aureus receptor. | nih.gov |

| (2-Methyl-1-Phenylsulfonyl-1h-Indol-3-Yl)Phenylmethyl Acetate | Nicotinic Acetylcholine Binding Protein (AChBP) | Positive correlation between dock scores and inhibition. | jocpr.com |

| Indole-2-carboxamides | PI3Kα / EGFR Kinase | Accommodation in catalytic sites, H-bonding with key residues. | nih.gov |

| 1H-indole-3-carbonitrile derivative (C11) | Tropomyosin receptor kinase (TRK) | Developed as a highly potent inhibitor via CADD strategies. | nih.gov |

| Indole hydrazide derivative (S3) | Cyclooxygenase-2 (COX-2) | H-bond formation with Tyr 355 and Arg 120, similar to indomethacin. | mdpi.com |

Prediction of Pharmacological Efficacy and Selectivity

Beyond predicting binding modes, computational models are increasingly used to forecast the pharmacological efficacy and selectivity of drug candidates. These predictions are vital for prioritizing which compounds should be synthesized and tested in the lab, saving time and resources.

The development of the TRK inhibitor C11 from a 1H-indole-3-carbonitrile template is a prime example. nih.gov CADD strategies were used not only to design the compound but also to predict its high potency. Subsequent experimental validation confirmed that C11 has significant antiproliferative effects against TRK-dependent cancer cells and exhibits dose-dependent inhibition of cell migration. nih.gov This successful translation from computational prediction to experimental verification underscores the power of these methods.

In another study, indole-2-carboxamide derivatives designed as potential anticancer agents were found to be selective for the kinase domains of PI3Kα and EGFR. nih.gov This selectivity is a critical attribute for a drug, as it minimizes off-target effects. Computational tools can help predict such selectivity by comparing the docking scores and interaction patterns of a ligand across different, but related, protein targets. Furthermore, computational software can predict potential drug-drug interactions by analyzing how different compounds might compete for metabolism by cytochrome P450 enzymes, a key factor in drug efficacy and safety. nih.gov While these computational predictions are powerful, they are most effective when integrated with experimental data and are continually being refined to improve their accuracy. nih.gov

Quantitative Structure-Activity Relationships (QSAR) for Indole Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov By analyzing how variations in a molecule's structural or physicochemical properties (known as descriptors) affect its activity, QSAR models can be built to predict the activity of new, unsynthesized compounds. nih.govorientjchem.org

Numerous QSAR studies have been conducted on indole derivatives to model their activity against a range of biological targets. For example, a QSAR model was developed for a series of 18 indole derivatives with anticancer activity against the A498 cell line. researchgate.netresearchgate.net Another study generated a robust 2D-QSAR model for thiosemicarbazone-indole derivatives, achieving a high correlation coefficient (R²: 0.8622) between the predicted and observed anticancer activities. orientjchem.org This model was then used to design new compounds with potentially enhanced potency. orientjchem.org

In a study targeting fungal infections, a QSAR model was developed for 52 indole derivatives with activity against Candida albicans. nih.gov The resulting equation, which had a strong correlation coefficient (R = 0.8879), revealed that descriptors related to atomic charges and van der Waals surface area were key influencers of antifungal activity. nih.gov Similarly, a recent study on indole derivatives as anti-prostate cancer agents developed a highly predictive QSAR model (R² = 0.972517) and used it to identify important molecular descriptors for activity. nih.gov These models provide invaluable guidance for medicinal chemists, indicating which parts of the indole scaffold to modify to enhance biological effects. researchgate.net

Computational Approaches to Drug Design and Lead Optimization

Computational methods are central to the modern processes of drug design and lead optimization. jetir.orgpreprints.org A lead compound is a chemical entity that has promising biological activity but may have suboptimal properties, such as low potency, poor selectivity, or unfavorable pharmacokinetics. preprints.org Computational tools guide the iterative process of modifying the lead compound to create a more effective and drug-like candidate. frontiersin.org

The journey of the TRK inhibitor C11, derived from the 1H-indole-3-carbonitrile scaffold, exemplifies this process. nih.gov It was developed using bioisosteric replacement and CADD strategies, which are key components of lead optimization. nih.gov Mechanistic studies, often supported by computational analysis, revealed that C11 induces cancer cell death by arresting the cell cycle and triggering apoptosis. nih.gov

Structure-based drug design, which relies heavily on molecular docking, was employed to identify a new series of indole-2-carboxamides as potential anticancer agents targeting PI3Kα and EGFR. nih.gov This approach allows for the rational design of molecules that are complementary to the target's binding site. Furthermore, computational approaches are being used to design indole-based compounds to combat viral diseases, including efforts to optimize hits against SARS-CoV-2. nih.gov The ultimate goal of these computational strategies is to accelerate the discovery of novel therapies by making the design and optimization process more efficient and targeted. jetir.orgpreprints.org

Advanced Analytical Methodologies for Characterization and Purity Assessment

Spectroscopic Techniques (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic methods are indispensable for the structural elucidation of 2-methyl-1H-indole-3-carbonitrile, providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides insight into the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms within the molecule. For a related compound, 1-methyl-1H-indole-3-carbonitrile, ¹H NMR spectra reveal distinct signals for the methyl protons and the aromatic protons of the indole (B1671886) ring. sigmaaldrich.com Similarly, ¹³C NMR spectra for indole derivatives show characteristic chemical shifts for the carbon atoms in the heterocyclic and benzene (B151609) rings, as well as the nitrile and methyl groups. rsc.orgyoutube.com For instance, in a study of various indole derivatives, the carbon of the nitrile group (C≡N) typically resonates in a specific downfield region of the spectrum. youtube.com

Infrared (IR) Spectroscopy is utilized to identify the functional groups present in the molecule. The IR spectrum of an indole derivative will characteristically show a stretching vibration for the N-H group around 3406 cm⁻¹. researchgate.net The presence of the nitrile group (C≡N) is confirmed by a sharp absorption band in the region of 2200-2300 cm⁻¹. Aromatic C-H and C=C stretching vibrations are also observable, further confirming the indole structure. researchgate.net The Aldrich Collection of FT-IR Spectra is a comprehensive library that can be used for reference. thermofisher.com

Mass Spectrometry (MS) is a powerful tool for determining the molecular weight and fragmentation pattern of this compound. In electron ionization (EI) mass spectrometry, the molecule is fragmented, and the resulting mass-to-charge (m/z) ratios of the fragments are detected. nist.gov The molecular ion peak (M+) would correspond to the molecular weight of the compound (156.18 g/mol ). nih.gov Gas chromatography-mass spectrometry (GC-MS) is a common setup for analyzing such compounds, where the gas chromatograph separates the compound from a mixture before it enters the mass spectrometer. nih.gov

| Technique | Observed Features for Indole Derivatives | Reference |

|---|---|---|

| ¹H NMR | Distinct signals for methyl and aromatic protons. | sigmaaldrich.com |

| ¹³C NMR | Characteristic shifts for indole ring, nitrile, and methyl carbons. | rsc.orgyoutube.com |

| IR Spectroscopy | N-H stretch (~3406 cm⁻¹), C≡N stretch (2200-2300 cm⁻¹), aromatic C-H and C=C stretches. | researchgate.net |

| Mass Spectrometry (GC-MS) | Molecular ion peak (M+) corresponding to the molecular weight (156.18 g/mol) and characteristic fragmentation patterns. | nist.govnih.gov |

Chromatographic Separations (e.g., LC-MS/MS, TLC)

Chromatographic techniques are essential for separating this compound from reaction mixtures, byproducts, and impurities, and for assessing its purity.